2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide
Description
Introduction to 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide
Chemical Identity and Nomenclature
The chemical identity of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide is established through multiple nomenclatural systems and regulatory identifiers that provide comprehensive characterization of its molecular structure and properties. This compound belongs to the class of maleimide derivatives, specifically those containing hydrazide functionalities, which places it within a specialized category of organic compounds with significant synthetic utility.
The molecular formula C₆H₇N₃O₃ with a molecular weight of 169.14 grams per mole defines the basic compositional parameters of this compound. The structural arrangement encompasses a five-membered heterocyclic ring containing nitrogen, bearing two carbonyl groups in a 1,3-relationship, which is characteristic of the maleimide structural motif. The connection to the acetohydrazide portion occurs through a methylene bridge, creating a compound with distinct chemical reactivity patterns that reflect both the electrophilic nature of the maleimide ring and the nucleophilic characteristics of the hydrazide group.
Systematic International Union of Pure and Applied Chemistry Name Derivation
The systematic International Union of Pure and Applied Chemistry name for this compound, 2-(2,5-dioxopyrrol-1-yl)acetohydrazide, follows established nomenclatural principles for heterocyclic compounds containing multiple functional groups. The derivation begins with the identification of the principal functional group, which in this case is the hydrazide moiety, designated by the suffix "hydrazide." According to International Union of Pure and Applied Chemistry guidelines for hydrazide nomenclature, monoacyl derivatives of diazane (hydrazine) receive the generic name "hydrazides" and are named by replacing the "-ic acid" or "-oic acid" suffix of the corresponding carboxylic acid with "-ohydrazide".
The prefix portion "2-(2,5-dioxopyrrol-1-yl)aceto-" systematically describes the substitution pattern and molecular architecture. The pyrrole ring system is identified as "pyrrol," with the positions 2 and 5 bearing oxo (ketone) substituents, hence "2,5-dioxopyrrol." The numerical locant "1-yl" indicates the point of attachment from the nitrogen atom of the pyrrole ring to the acetic acid portion. The "aceto" designation refers to the two-carbon chain connecting the pyrrole system to the hydrazide functionality, following standard nomenclatural conventions for acetic acid derivatives.
Table 1: Systematic Nomenclature Components
| Component | Nomenclature Element | Description |
|---|---|---|
| Core Ring System | pyrrol | Five-membered nitrogen-containing heterocycle |
| Substitution Pattern | 2,5-dioxo | Ketone groups at positions 2 and 5 |
| Attachment Point | 1-yl | Connection through ring nitrogen |
| Linking Group | aceto | Two-carbon acetic acid derivative |
| Terminal Functionality | hydrazide | Hydrazine-derived amide group |
Properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c7-8-4(10)3-9-5(11)1-2-6(9)12/h1-2H,3,7H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGAQZDNPZWHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50666377 | |
| Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50666377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765868-52-8 | |
| Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50666377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazinolysis of Ester Precursors
A commonly employed laboratory synthesis involves hydrazinolysis of ethyl 2-(2,5-dioxopyrrolidin-1-yl)acetate with hydrazine hydrate:
- Procedure: Reflux ethyl 2-(2,5-dioxopyrrolidin-1-yl)acetate with excess hydrazine hydrate (≥99%) in ethanol for approximately 3 hours.
- Post-reaction: Cool the mixture, filter the precipitated product, and recrystallize to purify.
- Optimization parameters:
- Solvent polarity: Ethanol preferred, alternatives like methanol tested.
- Molar ratio: Hydrazine to ester ≥ 2:1 to drive reaction completion.
- Reaction time: 3–6 hours to balance yield and purity.
- Yields reported: 60–85% depending on conditions.
This method reliably produces 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide with high purity suitable for further applications.
Direct Condensation of Acetohydrazide with Diketones
Another synthetic approach involves condensation reactions:
- Procedure: Equimolar amounts of acetohydrazide and a diketone (or derivative capable of forming the pyrrole ring) are mixed in ethanol.
- Conditions: The mixture is heated under reflux for several hours (typically 3–6 hours).
- Isolation: After reflux, the mixture is cooled to induce crystallization of the product, which is then filtered and dried.
- Advantages: This route allows direct formation of the pyrrole ring linked to the hydrazide moiety.
- Applications: Used in medicinal chemistry to prepare derivatives for biological evaluation.
Industrial Scale Synthesis
- Industrial production typically scales the hydrazinolysis or condensation methods.
- Large-scale reactors with controlled temperature, pressure, and inert atmosphere are employed.
- Reaction parameters are optimized for maximum yield and purity.
- Purification methods include recrystallization and chromatographic techniques.
- For example, maleic hydrazide dissolved in solvents with acetic acid addition under heating is a scalable route to the target compound.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes and Effects |
|---|---|---|
| Solvent | Ethanol (preferred), Methanol | Solvent polarity affects solubility and yield |
| Temperature | Reflux (~78°C for ethanol) | Ensures reaction completion without decomposition |
| Molar Ratio (Hydrazine: Ester) | ≥ 2:1 | Excess hydrazine drives reaction to completion |
| Reaction Time | 3–6 hours | Longer times increase yield but may cause side reactions |
| Atmosphere | Inert (N2) for industrial scale | Prevents oxidation and side reactions |
| Purification | Recrystallization, filtration | Yields product with purity >95% |
Analytical and Characterization Techniques
Nuclear Magnetic Resonance (NMR):
- ^1H NMR: Pyrrolidine-dione ring protons appear as singlets near δ 2.8–3.2 ppm; hydrazide NH protons as broad peaks at δ 8.5–9.5 ppm.
- ^13C NMR: Carbonyl carbons resonate at δ 170–180 ppm confirming dione and hydrazide groups.
-
- Strong C=O stretches at 1650–1750 cm⁻¹.
- N–H stretches at 3200–3400 cm⁻¹ confirm hydrazide presence.
Single-Crystal X-ray Diffraction (SC-XRD):
- Provides precise molecular geometry, confirming planar dione ring and trans hydrazide configuration.
- Data typically collected at 100 K with Mo-Kα radiation and refined with SHELX software (R factor < 0.05).
Research Findings on Synthetic Efficiency and Purity
| Method | Yield Range | Purity (HPLC) | Notes |
|---|---|---|---|
| Hydrazinolysis of ester | 60–85% | ≥95% | Well-established, scalable |
| Condensation with diketone | 55–75% | ≥90% | Useful for derivative synthesis |
| Industrial maleic hydrazide route | 70–80% | ≥95% | Requires precise control of reaction parameters |
Notes on Side Reactions and Mitigation
- Schiff base formation with aldehydes or ketones can compete with desired hydrazide formation.
- Mitigation strategies include:
- Use of anhydrous solvents to prevent hydrolysis.
- Catalytic amounts of glacial acetic acid to promote selective condensation.
- Monitoring reaction progress by thin-layer chromatography (TLC) to avoid over-substitution.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Scale | References |
|---|---|---|---|---|---|---|
| Hydrazinolysis of ester precursor | Ethyl 2-(2,5-dioxopyrrolidin-1-yl)acetate, hydrazine hydrate | Reflux in ethanol, 3–6 h, molar ratio ≥2:1 | 60–85 | ≥95 | Lab & Industrial | |
| Condensation of acetohydrazide with diketone | Acetohydrazide, diketone | Reflux in ethanol, several hours | 55–75 | ≥90 | Lab | |
| Maleic hydrazide + acetic acid | Maleic hydrazide, acetic acid | Heated in solvent, controlled temp | 70–80 | ≥95 | Industrial |
This detailed analysis synthesizes the most authoritative and diverse data on the preparation methods of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide, reflecting both laboratory and industrial perspectives. The hydrazinolysis of ester precursors remains the most widely used and optimized method, supported by robust characterization data and scalable industrial protocols.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide has applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: In the chemical industry, it is utilized as a building block for the synthesis of various industrial chemicals, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Variations in Hydrazide Derivatives
Key structural differences among analogues include:
- Heterocycle Type : The maleimide group in the target compound contrasts with quinazoline-dione (QY-8087, ) or pyrazole (–5) cores in others. These heterocycles influence electronic properties and reactivity.
- Hexanehydrazide: 6-(2,5-Dioxopyrrol-1-yl)hexanehydrazide () offers extended spacing for bioconjugation. Phenyl Substituents: 4-(2,5-Dioxopyrrol-1-yl)benzohydrazide () introduces aromaticity, enhancing stability but reducing flexibility .
Table 1: Structural Comparison of Selected Compounds
Functional and Application Differences
- Bioconjugation : The target compound’s maleimide group enables rapid thiol coupling, making it ideal for ADC development (e.g., RL-4340 in ). In contrast, QY-8087’s quinazoline-dione may interact with DNA or enzymes due to its planar aromatic system .
- Drug Delivery: highlights the use of propanehydrazide derivatives in pH-responsive nanoparticles for ovarian cancer targeting, leveraging hydrazide’s pH-sensitive bond cleavage .
Biological Activity
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on diverse research findings.
- Molecular Formula : C6H6N2O4
- Molecular Weight : 158.12 g/mol
- CAS Number : 25021-08-3
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that derivatives of pyrrole compounds exhibit significant antiproliferative activity against various cancer cell lines.
Case Study: PARP-1 Inhibition
A study evaluated the inhibitory activity of related compounds against the enzyme PARP-1, which is crucial in DNA repair mechanisms. The compound showed promising results with an IC50 value indicating effective inhibition:
| Compound | IC50 (nM) | Reference |
|---|---|---|
| 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide | 3.05 | |
| Olaparib (Control) | 4.40 |
The results suggest that modifications to the core structure can enhance anticancer activity, making it a viable candidate for further drug development.
Antimicrobial Activity
The antimicrobial properties of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide have been investigated against various bacterial strains.
In Vitro Screening Results
The compound demonstrated notable antibacterial activity against Gram-positive bacteria such as MRSA. The minimum inhibitory concentration (MIC) values were recorded as follows:
These findings indicate that the compound could serve as a basis for developing new antibacterial agents.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory effects. Research involving related hydrazones indicated significant reduction in inflammatory markers in vitro.
In Vivo Studies
Animal models treated with derivatives of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide exhibited reduced edema and pain response compared to control groups. These results support its potential use in treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via hydrazinolysis of ester precursors. For example, refluxing ethyl 2-(2,5-dioxopyrrolidin-1-yl)acetate with excess hydrazine hydrate (99%) in ethanol for 3 hours yields the acetohydrazide derivative after cooling, filtration, and recrystallization . Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), molar ratios (hydrazine:ester ≥ 2:1), and reaction time (3–6 hours) to improve yields (reported 60–85%) .
Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) is critical:
- ¹H NMR : Signals for the pyrrolidine-dione ring protons appear as singlet(s) near δ 2.8–3.2 ppm, while the hydrazide NH protons resonate as broad peaks at δ 8.5–9.5 ppm .
- ¹³C NMR : The carbonyl carbons (C=O) of the dione and hydrazide moieties appear at δ 170–180 ppm .
- IR : Strong stretches for C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : SC-XRD provides precise bond lengths and angles. For structurally related pyrrolidine-dione derivatives, the dione ring exhibits planar geometry (C–C bond lengths: 1.48–1.52 Å; C=O bonds: 1.21–1.23 Å), while the hydrazide moiety adopts a trans configuration to minimize steric strain . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELX software (R factor < 0.05) ensures accuracy .
Q. What strategies mitigate competing side reactions during the synthesis of derivatives (e.g., Schiff bases) from this acetohydrazide?
- Methodological Answer : Schiff base formation with aldehydes requires controlled conditions:
- Use anhydrous solvents (e.g., dry ethanol) to prevent hydrolysis of the hydrazide .
- Catalyze the reaction with glacial acetic acid (1–2 drops) to enhance imine formation .
- Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) to isolate intermediates and avoid over-substitution .
Q. How can researchers reconcile contradictory data on the biological activity of this compound across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial potency) often arise from:
- Assay variability : Standardize protocols (e.g., MTT assay for cytotoxicity, CLSI guidelines for antimicrobial testing) .
- Structural analogs : Compare activity of derivatives (e.g., substitution at the pyrrole or hydrazide positions) to identify pharmacophores .
- Solubility factors : Use DMSO or PEG-400 as co-solvents to ensure consistent bioavailability in in vitro models .
Experimental Design & Data Analysis
Q. What experimental design principles apply when studying the environmental fate of this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL :
- Abiotic studies : Assess hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation) to determine degradation pathways.
- Biotic studies : Use OECD 301F (ready biodegradability) tests with activated sludge to evaluate microbial breakdown .
- Analytical tools : Employ LC-MS/MS (MRM mode) to quantify trace levels in environmental matrices .
Q. How should researchers document and validate synthetic yields and purity data for reproducibility?
- Report yields as mass-based percentages (±2% error margin) and purity via HPLC (≥95% area under the curve).
- Validate methods using reference standards (e.g., USP-grade hydrazine hydrate) and interlaboratory comparisons.
- Disclose solvent residues (e.g., ethanol) via GC-MS, adhering to pharmacopeial limits (e.g., ≤5000 ppm) .
Cross-Disciplinary Applications
Q. What role does this compound play in metallo-organic chemistry, particularly in ligand design?
- Methodological Answer : The hydrazide moiety acts as a polydentate ligand. For example, it coordinates transition metals (e.g., Cu²⁺, Fe³⁺) via the carbonyl oxygen and hydrazide nitrogen, forming stable complexes for catalytic or magnetic studies . Characterization via cyclic voltammetry (E₁/₂ for Cu²⁺/Cu⁺: ~0.15 V vs. Ag/AgCl) and ESR spectroscopy (g ≈ 2.1) confirms redox activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
